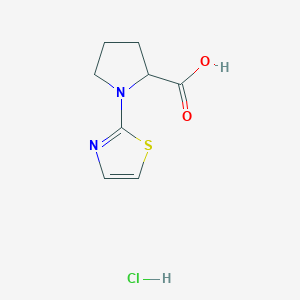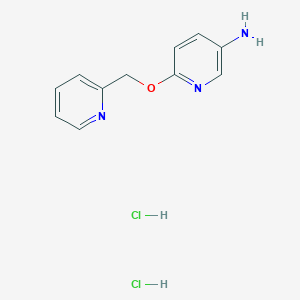
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, commonly known as Tianeptine, is a novel antidepressant drug that has been widely researched for its therapeutic potential. It was first discovered in the 1960s by the French Society of Medical Research and was initially used as an anxiolytic agent. However, in recent years, Tianeptine has gained significant attention for its antidepressant properties, and several studies have demonstrated its effectiveness in treating depression and anxiety disorders.
Applications De Recherche Scientifique
Anticonvulsant Potential
One of the significant applications of the compound "2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide" and its derivatives is in the field of neuropharmacology, particularly as anticonvulsants. A study focused on synthesizing and evaluating a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives, which demonstrated notable anticonvulsant activity against maximal electroshock induced seizures in mice. These compounds were found to prevent seizure spread at low doses, comparable to established anticonvulsant drugs, indicating their potential as effective anticonvulsants (Shakya et al., 2016). Another study synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsants, observing activity particularly in maximal electroshock (MES) seizures, with some compounds also showing activity in human partial and therapy-resistant epilepsy models (Kamiński, Wiklik, & Obniska, 2015).
Cognitive and Neuroprotective Effects
Certain derivatives of the compound have been researched for their cognitive-enhancing effects. For instance, DM-9384 (nefiracetam), a pyrrolidone derivative of the compound, was shown to significantly increase GABA turnover and glutamic acid decarboxylase activity in the cortex and hippocampus, pointing to its potential as a cognition-enhancing agent (Watabe, Yamaguchi, & Ashida, 1993). Another study highlighted the ability of DM-9384 to enhance cognitive functions, improving both electroconvulsive shock- or scopolamine-induced amnesia and the acquisition process of avoidance response in rats (Sakurai et al., 1989). These findings suggest the compound's derivatives could be promising for addressing cognitive deficits.
Anxiolytic Effects and Stress Disorders
Derivatives of the compound have also been studied for their potential anxiolytic effects and implications in stress disorders. YL-IPA08, a potent and selective ligand for the translocator protein (18 kDa), derived from the compound, demonstrated significant suppression of enhanced anxiety and contextual fear induced in animal models of post-traumatic stress disorder (Zhang et al., 2014).
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-6-7-14(16-13(12)10-17(2,3)21-16)18-15(20)11-19-8-4-5-9-19/h6-7H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZGHXFSNJSSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCC3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

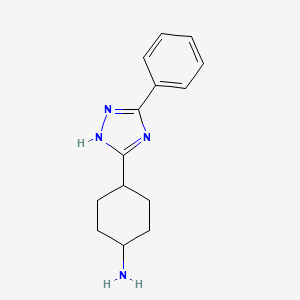

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)
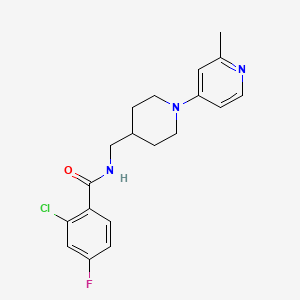
![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)
amino}acetamide](/img/structure/B2417647.png)
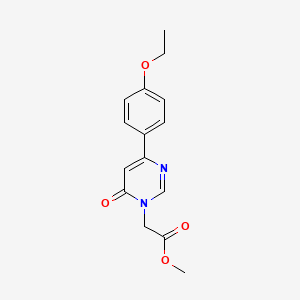
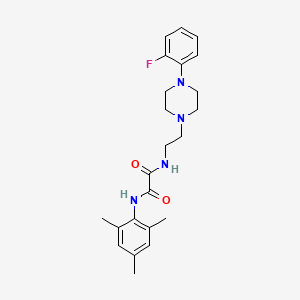

![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)

